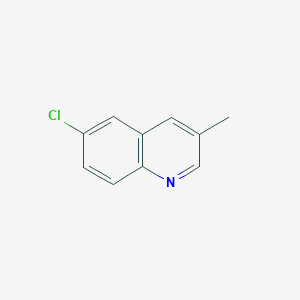

6-Chloro-3-methylquinoline

概要

説明

6-Chloro-3-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chlorine atom at the 6th position and a methyl group at the 3rd position in the quinoline ring structure imparts unique chemical and biological properties to this compound .

準備方法

Synthetic Routes and Reaction Conditions

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of 6-Chloro-3-methylquinoline typically involves large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .

化学反応の分析

Nucleophilic Aromatic Substitution at C6

The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups:

-

Amine Derivatives : Reaction with primary or secondary amines (e.g., thiomorpholine, piperazine) in ethanol with potassium carbonate yields 6-amino-3-methylquinoline derivatives . For example:

-

Alkoxy/Aryloxy Substitution : Treatment with alkoxides or phenoxides in polar aprotic solvents (e.g., DMF) replaces chlorine with OR groups .

Key Conditions :

-

Base (KCO, EtN) facilitates deprotonation of nucleophiles.

-

Heating (60–100°C) accelerates reactivity.

Oxidation of the C3 Methyl Group

The methyl group at position 3 can be oxidized to a carboxylic acid under strong oxidizing conditions:

-

KMnO4_44 in acidic media converts the methyl group to a carboxylic acid :

-

Selective Oxidation : Controlled conditions (e.g., CrO) may yield intermediate aldehydes.

Applications : The carboxylic acid derivative is pivotal for further functionalization, such as amide coupling .

Condensation Reactions

The quinoline core participates in condensation reactions to form fused heterocycles:

-

With Active Methylene Compounds : Reaction with malononitrile or ethyl cyanoacetate in the presence of L-proline yields pyrano[3,2-c]quinoline derivatives .

-

Knoevenagel Condensation : Aldehydes or ketones condense with the methyl group to form α,β-unsaturated carbonyl compounds .

Example :

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh) introduces aryl groups at C6 :

Optimized Conditions :

-

Ligands (e.g., PPh) enhance catalytic efficiency.

-

Solvents: DMF or toluene at 80–120°C.

Metal Complexation

The nitrogen atom in the quinoline ring enables coordination with transition metals:

-

Cu(II) and Fe(III) Complexes : Form stable complexes in ethanol/water mixtures, characterized by shifts in UV-Vis spectra.

-

Catalytic Applications : These complexes are explored in oxidation reactions and as Lewis acid catalysts.

Electrophilic Substitution

While less common due to the deactivating chlorine, electrophilic substitution occurs at electron-rich positions:

科学的研究の応用

Antimicrobial Properties

Research indicates that 6-Chloro-3-methylquinoline exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's ability to disrupt DNA synthesis is crucial for its efficacy against pathogenic microorganisms .

Anticancer Potential

In addition to its antimicrobial effects, this compound has demonstrated anticancer properties. Studies suggest that it can inhibit cancer cell proliferation by interfering with DNA replication processes. This mechanism positions it as a promising lead compound for further development in cancer therapeutics .

Coordination Chemistry

This compound can act as a ligand for various metal ions, enhancing its potential applications in coordination chemistry. Studies have shown that it forms stable complexes with transition metals, which could be useful in catalysis and material science .

Interaction with Biological Macromolecules

The interactions of this compound with proteins and nucleic acids are under investigation to elucidate its mechanisms of action in biological systems. Understanding these interactions is critical for developing targeted therapies that exploit these pathways for therapeutic benefit .

作用機序

The mechanism of action of 6-Chloro-3-methylquinoline varies depending on its application:

Antimicrobial Activity: It inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death.

Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and disrupting viral RNA synthesis.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

類似化合物との比較

6-Chloro-3-methylquinoline can be compared with other quinoline derivatives such as:

6-Methylquinoline: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.

3-Chloroquinoline: Lacks the methyl group at the 3rd position, leading to variations in its chemical and biological properties.

6-Chloroquinoline: Lacks the methyl group at the 3rd position, affecting its overall activity and applications.

The presence of both the chlorine atom at the 6th position and the methyl group at the 3rd position in this compound imparts unique properties that distinguish it from other quinoline derivatives .

生物活性

6-Chloro-3-methylquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including enzyme inhibition, antimalarial effects, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound features a quinoline ring with a chlorine atom at the sixth position and a methyl group at the third position. The compound's unique structure significantly influences its chemical reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C10H8ClN |

| Molecular Weight | 181.63 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in various organisms .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against DHODH, with an IC50 value of approximately . This inhibition leads to pyrimidine depletion, effectively halting cell cycle progression in sensitive cell lines .

Antimalarial Activity

The compound has also demonstrated significant antimalarial properties. In vitro studies have shown that derivatives of quinoline compounds exhibit micromolar potency against Plasmodium falciparum, including strains resistant to traditional treatments like chloroquine. For example, certain derivatives of this compound have shown IC50 values ranging from 150 to 680 nM against chloroquine-resistant strains .

Case Study: Antimalarial Efficacy

In a comparative study involving various quinoline derivatives, this compound was evaluated alongside other compounds for its antiplasmodial activity:

| Compound | IC50 (nM) | Activity Against CQ-sensitive Strain | Activity Against CQ-resistant Strain |

|---|---|---|---|

| This compound | 150 - 680 | Yes | Yes |

| Other Quinoline Derivatives | Varies | Yes/No | Yes/No |

Cytotoxicity Studies

In addition to its antimalarial activity, the cytotoxic effects of this compound were assessed against various human cell lines. The compound exhibited low cytotoxicity at concentrations up to , indicating a favorable therapeutic index for further development .

Potential Applications in Cancer Therapy

The inhibition of DHODH by this compound suggests potential applications in cancer therapy, particularly in tumors with high DHODH expression. Studies have indicated that DHODH inhibitors can sensitize cancer cells to chemotherapy agents such as doxorubicin and fludarabine .

特性

IUPAC Name |

6-chloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQFSTUCFCIUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546025 | |

| Record name | 6-Chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97041-62-8 | |

| Record name | 6-Chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。